3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole and quinazolinone moieties in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzothiazole or quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promising activity against certain enzymes, making it a potential candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific molecular targets in cells makes it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone moiety and are known for their diverse therapeutic applications.
Uniqueness
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the benzothiazole and quinazolinone moieties in its structure. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
82450-42-8 |
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Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c1-14-11-12-18-19(13-14)27-22(24-18)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI Key |
QLMCUUJWFIHFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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